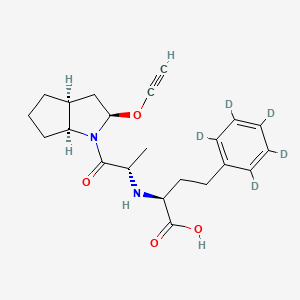
1-epi-Ramiprilat-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-epi-Ramiprilat-d5 is a deuterium-labeled derivative of 1-epi-Ramiprilat. It is a stable isotope compound used primarily in scientific research. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often employed to study the pharmacokinetics and metabolic pathways of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-epi-Ramiprilat-d5 involves the incorporation of deuterium into the molecular structure of 1-epi-Ramiprilat. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D₂O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source in the presence of a catalyst to achieve the desired deuterium incorporation.
Purification: Techniques such as chromatography are employed to purify the final product and ensure its isotopic purity.
Chemical Reactions Analysis
Types of Reactions: 1-epi-Ramiprilat-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-epi-Ramiprilat-d5 has a wide range of applications in scientific research, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of drugs in the body.
Drug Development: Helps in understanding the stability and efficacy of new drug formulations.
Biological Research: Employed in studies involving enzyme interactions and metabolic processes.
Industrial Applications: Used in the development of stable isotope-labeled compounds for various industrial processes.
Mechanism of Action
The mechanism of action of 1-epi-Ramiprilat-d5 is similar to that of its parent compound, 1-epi-Ramiprilat. It acts as an inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The deuterium labeling does not significantly alter the mechanism but allows for detailed study of the compound’s pharmacokinetics.
Comparison with Similar Compounds
Ramiprilat: The active metabolite of Ramipril, an ACE inhibitor used to treat hypertension.
Ramiprilat-d4: Another deuterium-labeled derivative of Ramiprilat.
Ramiprilat Acyl Glucuronide: A metabolite formed through glucuronidation of Ramiprilat.
Uniqueness: 1-epi-Ramiprilat-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in drug development and metabolic research.
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2R,3aS,6aS)-2-ethynoxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-1-oxopropan-2-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
InChI |
InChI=1S/C22H28N2O4/c1-3-28-20-14-17-10-7-11-19(17)24(20)21(25)15(2)23-18(22(26)27)13-12-16-8-5-4-6-9-16/h1,4-6,8-9,15,17-20,23H,7,10-14H2,2H3,(H,26,27)/t15-,17-,18-,19-,20+/m0/s1/i4D,5D,6D,8D,9D |
InChI Key |
LVDYMYDVGRMYLR-JPLSUFSFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2OC#C)[2H])[2H] |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1OC#C)NC(CCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B12430593.png)
![(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B12430605.png)
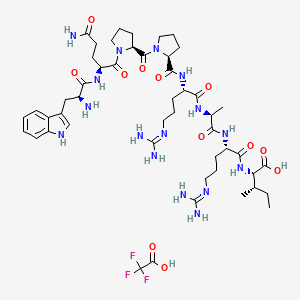

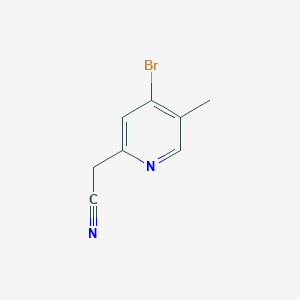
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)
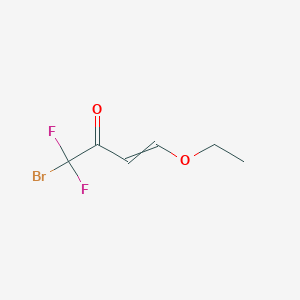
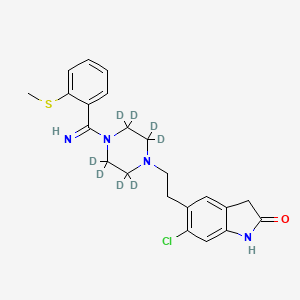
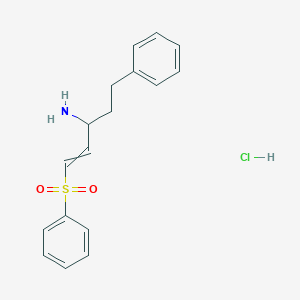
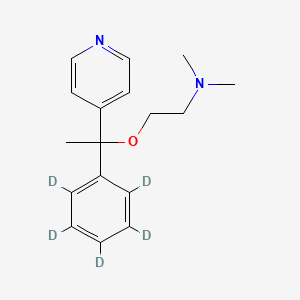
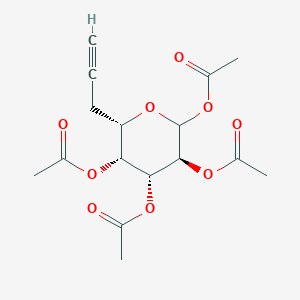
![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)


